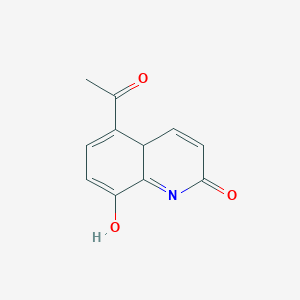
5-acetyl-8-hydroxy-4aH-quinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Acetyl-8-hydroxy-4aH-quinolin-2-one is a derivative of quinolin-2-one, a scaffold present in various compounds with diverse biological activities. This compound is known for its potential pharmacological properties, including antiallergic activities . The presence of acetyl and hydroxy groups in the compound suggests that it may have unique chemical and physical properties, as well as potential reactivity that could be exploited in various chemical transformations.
準備方法
The synthesis of 5-acetyl-8-hydroxy-4aH-quinolin-2-one can involve various strategies. One method involves reacting 8-hydroxy-1H-quinolin-2-one with an acylating agent and a Lewis acid to form 5-acetyl-8-hydroxy-1H-quinolin-2-one . Another approach includes the Claisen rearrangement catalyzed by aluminum chloride (AlCl3), followed by O-alkylation with various bromomethylphenyl derivatives . These methods highlight the versatility of the compound’s synthesis, allowing for the creation of various derivatives with potential biological activities.
化学反応の分析
5-Acetyl-8-hydroxy-4aH-quinolin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acylating agents, Lewis acids, and halogenating agents . For instance, the compound can be halogenated to form 5-(α-haloacetyl)-8-substituted oxy-1H-quinolin-2-ones
科学的研究の応用
In chemistry, it is used as a building block for synthesizing other quinolin-2-one derivatives. In biology and medicine, the compound has shown potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells . Additionally, it has been investigated for its neuroprotective properties, particularly in the modulation of the kynurenine pathway, which is involved in the metabolism of tryptophan into neuroactive compounds. The compound’s anticorrosive properties also make it valuable in protecting materials against corrosion, particularly in harsh environments.
作用機序
The mechanism of action of 5-acetyl-8-hydroxy-4aH-quinolin-2-one involves its interaction with various molecular targets and pathways. For instance, the compound has been shown to exhibit anticancer activity by binding to the active pocket of the epidermal growth factor receptor (EGFR) tyrosine kinase, inhibiting its activity and thereby preventing the growth of cancer cells . Additionally, its neuroprotective effects are believed to be mediated through the modulation of the kynurenine pathway, influencing the levels of neuroactive compounds such as quinolinic acid and kynurenic acid.
類似化合物との比較
5-Acetyl-8-hydroxy-4aH-quinolin-2-one can be compared with other quinolin-2-one derivatives, such as 8-hydroxyquinoline-2(1H)-one and its various substituted forms . These compounds share a similar quinoline scaffold but differ in their substituents, which can significantly impact their biological activities and chemical properties. For example, 8-hydroxyquinoline-2(1H)-one derivatives have been shown to possess antioxidant properties due to the presence of carbonyl, phenolic, and phenyl side chains
特性
分子式 |
C11H9NO3 |
|---|---|
分子量 |
203.19 g/mol |
IUPAC名 |
5-acetyl-8-hydroxy-4aH-quinolin-2-one |
InChI |
InChI=1S/C11H9NO3/c1-6(13)7-2-4-9(14)11-8(7)3-5-10(15)12-11/h2-5,8,14H,1H3 |
InChIキー |
RZSIGORZYSHTQV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(C2=NC(=O)C=CC12)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


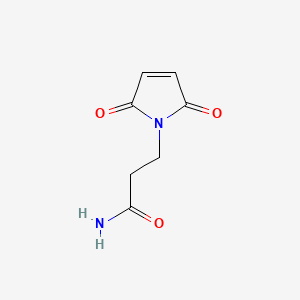
![sodium;4-hydroxy-5-[(2-hydroxyphenyl)methylideneamino]-7-sulfonaphthalene-2-sulfonate;hydrate](/img/structure/B12334228.png)
![2,4,5,8,9,11-Hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,9-diene](/img/structure/B12334231.png)
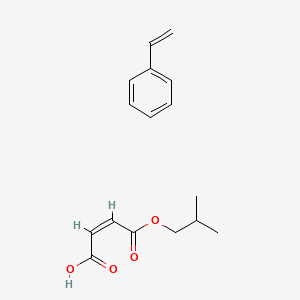
![5-amino-3-[(Z)-1-cyano-2-(1H-indol-3-yl)ethenyl]-4,5-dihydro-1H-pyrazole-4-carbonitrile](/img/structure/B12334259.png)
![2-{[(E)-2-(ethoxycarbonyl)-3-oxo-1-butenyl]amino}-2-phenylacetic acid](/img/structure/B12334269.png)
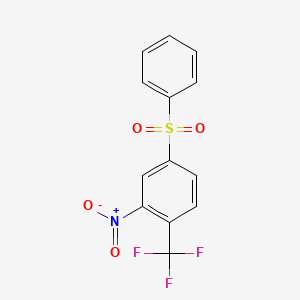
![(2E)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-(furan-2-yl)-3-oxopropanal](/img/structure/B12334278.png)
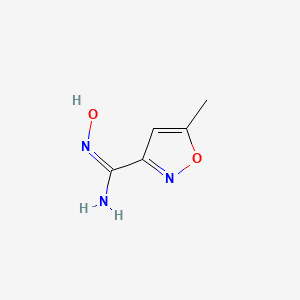


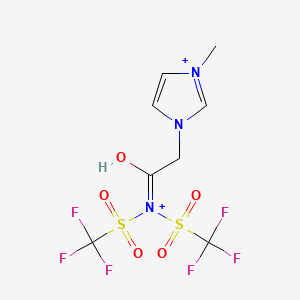
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Propanamide](/img/structure/B12334294.png)
![N-[(E)-(4-fluorophenyl)methylideneamino]thiadiazole-4-carboxamide](/img/structure/B12334299.png)
